Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate
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Overview
Description
Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is an organic compound with the molecular formula C12H15NO2. It belongs to the class of tetrahydroquinolines, which are derivatives of quinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate can be synthesized through several methods. One common approach involves the condensation of appropriate precursors followed by cyclization. For instance, the reaction of ethyl acetoacetate with aniline in the presence of a catalyst can yield the desired tetrahydroquinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline ring.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: Substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
- 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid
Uniqueness
Ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is unique due to its specific structural features and the position of the carboxylate group. This structural uniqueness can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydroquinoline-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-4,7,10H,2,5-6,8H2,1H3 |
InChI Key |
KIPWBHPBRUFFMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)N=CC=C2 |
Origin of Product |
United States |
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